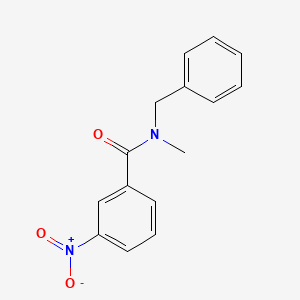

N-benzyl-N-methyl-3-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(10-13)17(19)20/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHVVMZEIRNLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Nitrobenzamide Frameworks in Advanced Synthesis and Chemical Biology

Nitrobenzamide frameworks are foundational scaffolds in the fields of advanced synthesis and chemical biology, largely due to the versatile reactivity of the nitro group and the amide bond. The nitroaromatic moiety is a powerful electron-withdrawing group, which influences the electronic properties of the entire molecule and plays a crucial role in various chemical transformations.

In advanced synthesis, the nitro group can serve as a precursor to a wide array of other functional groups. For instance, it can be readily reduced to an amino group, providing a gateway to the synthesis of anilines, which are themselves important building blocks for pharmaceuticals and materials. This transformation is fundamental in the construction of complex molecular architectures. Furthermore, the nitro group can act as a directing group in electrophilic aromatic substitution reactions, guiding the introduction of additional substituents onto the benzene (B151609) ring.

From a chemical biology perspective, nitrobenzamides have been investigated for a range of biological activities. The nitro group is a known pharmacophore and, in some cases, a toxicophore, contributing to the mechanism of action of certain drugs. researchgate.net For example, nitro-containing compounds have been explored for their antimicrobial, antineoplastic, and anti-inflammatory properties. nih.govresearchgate.net The biological activity of these compounds is often attributed to the redox properties of the nitro group, which can undergo reduction within cells to generate reactive nitrogen species that can induce cellular damage in target organisms or tissues. researchgate.net

Significance of N Substituted Benzamide Derivatives in Mechanistic and Synthetic Studies

The N-substituted benzamide (B126) moiety is a ubiquitous feature in a vast number of biologically active molecules and functional materials. The nature of the substituents on the nitrogen atom significantly modulates the compound's physical, chemical, and biological properties.

In mechanistic studies, N-substituted benzamides serve as valuable probes for understanding reaction mechanisms. The steric and electronic properties of the N-substituents can be systematically varied to investigate their influence on reaction rates and pathways. The amide bond itself is a subject of intense study due to its conformational rigidity and its role in defining the three-dimensional structure of peptides and proteins.

Synthetically, the formation of the amide bond is a cornerstone of organic chemistry. The development of efficient and selective methods for amide bond formation remains an active area of research. N-substituted benzamides are commonly synthesized through the coupling of a carboxylic acid derivative (such as an acyl chloride or an activated ester) with a primary or secondary amine. The synthesis of N-benzyl-N-methyl-3-nitrobenzamide would likely proceed via the reaction of 3-nitrobenzoyl chloride with N-benzylmethylamine.

The pharmacological importance of N-substituted benzamides is vast, with numerous approved drugs containing this functional group. They are known to interact with a wide range of biological targets, including enzymes and receptors. For example, substituted benzamides are found in drugs with antiemetic, antipsychotic, and prokinetic activities. acs.org The substituents on the nitrogen atom play a critical role in determining the binding affinity and selectivity of these molecules for their biological targets.

Foundational Research and Emerging Directions for N Benzyl N Methyl 3 Nitrobenzamide

Conventional Approaches for Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are available for the preparation of this compound from 3-nitrobenzoic acid precursors.

Acyl Halide Mediated Amidation from 3-Nitrobenzoic Acid Precursors

A prevalent and efficient method for forging the amide bond commences with the conversion of a carboxylic acid to a more reactive acyl halide, typically an acyl chloride. For the synthesis of this compound, this involves the initial activation of 3-nitrobenzoic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation, converting 3-nitrobenzoic acid into 3-nitrobenzoyl chloride. nih.gov This intermediate is a key precursor for the subsequent amidation.

The resulting 3-nitrobenzoyl chloride is then reacted with N-benzyl-N-methylamine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This nucleophilic acyl substitution reaction yields the desired this compound. A patent for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, describes a similar high-yielding process where 4-(methylamino)-3-nitrobenzoyl chloride is reacted with methylamine. rsc.org The general applicability of this method is well-established in organic synthesis for forming amide bonds. nih.gov

A study on the synthesis of N-benzyl-3,5-dinitrobenzamides also highlights the utility of the corresponding dinitrobenzoyl chloride in reacting with various benzylamines to produce the target amide compounds. rsc.org This further supports the feasibility and efficiency of the acyl halide-mediated approach for nitro-substituted benzamides.

Table 1: Acyl Halide Mediated Amidation

| Starting Material | Reagent for Acyl Halide Formation | Amine | Product | Reference |

| 3-Nitrobenzoic Acid | Thionyl Chloride | N-Benzyl-N-methylamine | This compound | nih.gov |

| 4-Chloro-3-nitrobenzoic Acid | Thionyl Chloride | Methylamine | 4-(Methylamino)-3-nitrobenzoyl chloride | rsc.orgresearchgate.net |

Carbodiimide and Other Coupling Reagent-Assisted Condensations

Peptide coupling reagents are widely used to facilitate the direct condensation of carboxylic acids and amines, circumventing the need for an acyl halide intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are common choices. nih.govrsc.org In the context of synthesizing this compound, 3-nitrobenzoic acid would be treated with N-benzyl-N-methylamine in the presence of a coupling agent.

The mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. rsc.org To enhance the efficiency and minimize side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. rsc.org

A study on the synthesis of N-methylamides and amines utilized O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU), another effective coupling reagent, for the reaction of carboxylic acids with 4-(alkylamino)benzylamines, producing good yields at ambient temperatures. sharif.edu This demonstrates the utility of such reagents for the formation of substituted benzamides.

Table 2: Coupling Reagent-Assisted Amidation

| Carboxylic Acid | Amine | Coupling Reagent | Additive (Optional) | Product | Reference |

| 3-Nitrobenzoic Acid | N-Benzyl-N-methylamine | DCC or EDCI | HOBt or HOAt | This compound | nih.govrsc.org |

| Various Carboxylic Acids | 4-(Alkylamino)benzylamines | HBTU | - | 4-(Alkylamino)benzylamides | sharif.edu |

Strategies for N-Alkylation of Benzamides

An alternative synthetic route to this compound involves the initial formation of a primary or secondary amide, followed by N-alkylation.

Introduction of Benzyl (B1604629) and Methyl Substituents via Alkylation

This strategy can proceed in two ways: benzylation of N-methyl-3-nitrobenzamide or methylation of N-benzyl-3-nitrobenzamide. The synthesis of N-benzyl-3-nitrobenzamide can be achieved by reacting 3-nitrobenzoyl chloride with benzylamine. rsc.org Subsequent methylation of the secondary amide nitrogen would yield the final product. Conversely, one could start with the synthesis of N-methyl-3-nitrobenzamide and then introduce the benzyl group.

The alkylation is typically carried out using an appropriate alkyl halide (e.g., methyl iodide or benzyl bromide) in the presence of a base. The base deprotonates the amide nitrogen, generating a nucleophilic amidate anion that then attacks the alkyl halide in an Sₙ2 reaction. However, achieving selective monoalkylation can be challenging, as overalkylation to form quaternary ammonium (B1175870) salts can occur. organic-chemistry.org

Recent methodologies have focused on achieving high selectivity. For instance, the use of quaternary ammonium salts like phenyl trimethylammonium iodide has been shown to be an effective and highly monoselective methylating agent for primary amides. nih.govacs.org

Regioselective Control in N-Substitution Reactions

Achieving selective N-benzylation and N-methylation is crucial. The order of introduction of the alkyl groups can influence the outcome. Due to the potential for overalkylation, a stepwise approach is generally preferred. For instance, it is often more straightforward to first introduce the less reactive benzyl group and then the more reactive methyl group.

The choice of base and reaction conditions plays a significant role in controlling the regioselectivity. Stronger bases will more readily deprotonate the amide, but may also promote side reactions. Milder bases, such as cesium hydroxide, have been shown to promote selective N-monoalkylation of primary amines, a principle that can be extended to amides. organic-chemistry.org

For the methylation of secondary amides, specific catalytic systems have been developed. For example, a Pd/In₂O₃ catalyst has been used for the selective N-methylation of primary amides using formic acid as the methylating agent. researchgate.net The challenge lies in preventing the second alkylation. The steric hindrance of the first substituent can play a role; a bulky benzyl group might sterically hinder the subsequent methylation to some extent.

Green Chemistry and Advanced Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. bohrium.com The synthesis of amides can be significantly expedited using microwave heating, often leading to higher yields and cleaner reactions in shorter timeframes. rsc.org This technique could be applied to both the amidation and N-alkylation steps in the synthesis of this compound.

Ultrasound-Assisted Synthesis: Sonication is another energy source that can enhance reaction rates and yields in amide synthesis. Ultrasound-assisted one-pot, three-component synthesis of isoxazolines bearing sulfonamides has been reported, highlighting the potential of this technique for complex molecule synthesis. nih.gov The application of ultrasound could offer a greener alternative for the preparation of the target benzamide. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. researchgate.net The synthesis of amides from amines and acid chlorides has been successfully demonstrated in a microreactor system, suggesting that the synthesis of this compound could be adapted to a continuous flow process for improved efficiency and control. thieme-connect.depsu.edu

Table 3: Advanced Synthetic Protocols

| Methodology | Key Features | Potential Application | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Amidation and N-alkylation steps | rsc.orgbohrium.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields | Amidation and N-alkylation steps | nih.govnih.gov |

| Flow Chemistry | Improved safety, scalability, and control | Continuous production of this compound | researchgate.netthieme-connect.depsu.edu |

Solvent-Free Amidation Techniques

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by minimizing or eliminating the use of volatile and often toxic organic solvents. semanticscholar.org Direct thermal amidation, where a carboxylic acid and an amine react at elevated temperatures, is a fundamental approach. diva-portal.org Microwave irradiation has emerged as a powerful tool in this context, often leading to significantly shorter reaction times and improved yields compared to conventional heating. diva-portal.orgresearchgate.net

One notable solvent-free method involves the transamidation of a primary amide with an amine. For instance, the reaction of N-phenyl benzamide with benzylamine, catalyzed by glycine (B1666218) at 80°C, yields N-benzylbenzamide in high yield. rasayanjournal.co.in This approach demonstrates the feasibility of forming the N-benzyl amide bond without a solvent. While this specific example does not produce the target molecule, the principle can be extended to the synthesis of N-benzyl-3-nitrobenzamide by selecting the appropriate starting amide.

Another approach is the direct heating of a mixture of a carboxylic acid, urea, and boric acid. semanticscholar.org This method provides a simple and efficient way to produce amides without the need for a solvent. The reaction proceeds by mixing and triturating the reactants, followed by direct heating. semanticscholar.org

The use of microwave irradiation under solvent-free conditions has also been reported for the synthesis of various amides. For example, good to excellent yields of secondary and tertiary amides were obtained from carboxylic acids and amines within 10-20 minutes at 200°C using radiowave frequency heating. diva-portal.org Loupy and co-workers demonstrated that microwave irradiation at 150°C for 30-120 minutes can produce good yields of amides under solvent-free conditions. diva-portal.org

Table 1: Examples of Solvent-Free Amidation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-phenyl benzamide | Benzylamine | Glycine, 80°C, 4h | N-benzylbenzamide | 94 | rasayanjournal.co.in |

| Carboxylic Acid | Urea | Boric Acid, 160-180°C | Amide | - | semanticscholar.org |

| Carboxylic Acid | Amine | Microwave, 150°C, 30-120 min | Amide | Good | diva-portal.org |

| N-Boc, N-phenylbenzamide | Piperidine | Microwave, 80°C, 300W | 1-benzoylpiperidine | Good | rsc.org |

Cascade and One-Pot Synthetic Sequences

Cascade reactions, also known as tandem or domino reactions, offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single synthetic operation without isolating intermediates. This approach is particularly valuable for the synthesis of complex heterocyclic structures from simpler precursors.

A notable example is the one-pot synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides. This process, catalyzed by molybdenyl acetylacetonate (B107027) and copper(II) trifluoromethanesulfonate, involves a cascade of reactions including nitrene formation, C–H bond insertion, C=C bond rearrangement, and C–N bond formation. nih.gov While not directly yielding this compound, this methodology showcases the power of cascade sequences starting from nitro-substituted aromatic compounds.

Furthermore, palladium-catalyzed one-pot syntheses have been developed for producing 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. scispace.comrsc.org These reactions proceed via a hydrogen transfer mechanism, involving the oxidation of the alcohol to an aldehyde and the reduction of the nitro group to an amine, followed by condensation and cyclization. rsc.org This demonstrates the utility of nitrobenzamides as precursors in cascade reactions leading to heterocyclic systems.

Table 2: Examples of Cascade and One-Pot Syntheses

| Starting Material(s) | Reagents/Catalysts | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-nitrobenzoic N-allylamides | MoO2(acac)2, Cu(OTf)2, PPh3 | 1,4-benzodiazepine-5-ones | up to 90 | nih.gov |

| 4-chloro-3-nitrobenzoic acid, methylamine | Thionyl chloride | N-methyl-4-(methylamino)-3-nitrobenzamide | 97.5 | google.com |

| o-nitrobenzamide, benzyl alcohol | Pd(dppf)Cl2 | 2-phenylquinazolin-4(3H)-one | Good to High | scispace.comrsc.org |

| o-aminobenzamides, alcohols | [Ni(MeTAA)] | Quinazolin-4(3H)-ones | High | acs.org |

Application of Click Chemistry in Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecules due to its high efficiency, reliability, and mild reaction conditions. researchgate.net This methodology is especially useful for creating libraries of compounds by joining different molecular fragments.

In the context of nitrobenzamide derivatives, click chemistry has been employed to synthesize novel N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives. researchgate.net This synthesis involves the reaction of 4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(prop-2-ynyl)benzamide with various benzyl azides in the presence of a copper catalyst (CuSO4·5H2O) and a reducing agent (sodium ascorbate). researchgate.net This approach allows for the facile introduction of a triazole ring, linking the nitrobenzamide core to a benzyl group.

This strategy can be adapted for the synthesis of derivatives of this compound. By starting with a suitable alkyne- or azide-functionalized this compound precursor, a wide array of derivatives can be accessed through click reactions with corresponding azide (B81097) or alkyne partners. The versatility of click chemistry enables the rapid generation of diverse molecular architectures built upon the this compound scaffold.

A similar strategy has been used to synthesize 1,2,3-triazol-1-ylbenzenesulfonamide derivatives, where an azide-containing benzenesulfonamide (B165840) is reacted with various aryl acetylenes. nih.gov This highlights the broad applicability of click chemistry in creating complex molecules with potential biological activities.

Table 3: Examples of Click Chemistry Applications

| Alkyne Component | Azide Component | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(prop-2-ynyl)benzamide | Benzyl azides | CuSO4·5H2O, Sodium ascorbate | N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides | researchgate.net |

| Aryl acetylenes or 1,6-heptadiyne | Azide-containing benzenesulfonamide | Cu(I) | 1,2,3-triazol-1-ylbenzenesulfonamide derivatives | nih.gov |

| Acetylenic aryl-benzoquinoline-3-carbonitriles | 1-azido-2,5-dimethoxy-4-nitrobenzene | Cu(I) | 1,2,3-triazolo-benzoquinoline-3-carbonitriles | rsc.org |

Aromatic Ring Reactions

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Aromatic substitution reactions on the benzamide core of this compound are heavily influenced by the electronic properties of the existing substituents. The characteristic reaction of benzene (B151609) and its derivatives is electrophilic aromatic substitution, a process where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. sinica.edu.twsinica.edu.tw

Electrophilic Aromatic Substitution (EAS)

The benzamide ring in this compound is substituted with two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the N-benzyl-N-methylcarboxamido group (-CON(CH₃)Bn). Both groups strongly deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the π-system, making it less nucleophilic and therefore less reactive than benzene. sinica.edu.twvaia.com

The directing effect of these substituents is crucial for predicting the regioselectivity of EAS reactions like nitration or halogenation.

Nitro Group (-NO₂) : This is a strong deactivating group and a meta-director.

Amide Group (-CONR₂) : The carbonyl portion of the amide group withdraws electron density from the ring, also acting as a deactivating group and a meta-director.

Since both substituents direct incoming electrophiles to the meta position relative to themselves, their combined influence on this compound results in predictable substitution patterns. The positions meta to the amide group are C3 and C5. The positions meta to the nitro group (at C3) are C1 and C5. Therefore, any further electrophilic substitution is strongly directed to the C5 position. The positions at C4 and C6 are ortho to the nitro group, and the C2 position is ortho to the amide, making them highly deactivated.

| Position on Benzoyl Ring | Influence from -CON(CH₃)Bn (at C1) | Influence from -NO₂ (at C3) | Overall Directing Effect |

|---|---|---|---|

| C2 | Ortho (Deactivated) | Ortho (Deactivated) | Strongly Disfavored |

| C4 | Para (Deactivated) | Ortho (Deactivated) | Strongly Disfavored |

| C5 | Meta (Favored by deactivator) | Meta (Favored by deactivator) | Most Likely Position for EAS |

| C6 | Ortho (Deactivated) | Para (Deactivated) | Strongly Disfavored |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). In this compound, the powerful electron-withdrawing nitro group is present. However, it is located at the C3 position. For it to effectively stabilize the negative charge of a Meisenheimer complex intermediate, a key step in many NAS reactions, a leaving group would need to be at the C2, C4, or C6 positions.

Given the structure, if a leaving group (e.g., a halogen) were introduced at the C4 or C6 position, the nitro group would be ortho or para to it, respectively, potentially enabling NAS reactions under suitable conditions with strong nucleophiles. For instance, related compounds like N-benzyl-4-chloro-N-methyl-3-nitrobenzamide feature a chlorine atom that could potentially be displaced by a nucleophile. ontosight.ai Similarly, the fluorine atom in N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide can participate in nucleophilic aromatic substitution reactions. evitachem.com Without such a leaving group, the parent compound this compound is not expected to readily undergo NAS.

Intramolecular Cyclization Reactions leading to Polycyclic Systems

The structure of this compound contains the necessary functionalities to serve as a precursor for the synthesis of polycyclic heterocyclic systems through intramolecular cyclization. A common and crucial first step for such transformations is the reduction of the nitro group to an amino group (-NH₂). This transformation fundamentally changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating, and introduces a nucleophilic site.

The resulting intermediate, N-benzyl-3-amino-N-methylbenzamide , is primed for cyclization. Several plausible pathways could lead to the formation of fused ring systems:

Pictet-Spengler type Reaction : Following the reduction of the nitro group, the benzyl group and the newly formed aniline (B41778) could potentially undergo an acid-catalyzed intramolecular cyclization. This would involve the formation of an iminium ion intermediate followed by electrophilic attack on the electron-rich aminobenzoyl ring, leading to the formation of a tetrahydroisoquinoline-fused system.

Cyclization onto the Amide : The amino group could react intramolecularly with the amide carbonyl. While amides are generally unreactive, under harsh thermal or acidic conditions, cyclodehydration could occur, potentially forming a diazepinone ring system.

Palladium-Catalyzed Cyclizations : Modern synthetic methods often employ transition metal catalysis. For instance, a related process involves the palladium-catalyzed reaction of o-nitrobenzamides with alcohols to form quinazolin-4(3H)-ones. scispace.com This proceeds via reduction of the nitro group, condensation with the alcohol (which is oxidized to an aldehyde in situ), and subsequent cyclization. A similar strategy could be adapted for this compound, potentially leading to complex polycyclic structures. scispace.com

Research into the synthesis of diverse N-polycyclic skeletons like isoindoloisoquinolines and benzoindolizinoindoles often utilizes cascade cyclization reactions starting from simpler aromatic precursors, highlighting the utility of intramolecular reactions in building complex molecular architectures. researchgate.netmdpi.com

Electronic Effects of Substituents on Reactivity

The chemical behavior of this compound is dictated by the electronic effects of its substituents, which can be categorized into inductive and resonance (mesomeric) effects.

The Nitro Group (-NO₂) : This group exerts a powerful electron-withdrawing effect through both induction and resonance.

Inductive Effect (-I) : The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M) : The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, further reducing the ring's electron density. This effect is most pronounced at the ortho and para positions.

The N-Benzyl-N-methylcarboxamido Group (-CON(CH₃)Bn) : The electronic nature of this substituent is also strongly electron-withdrawing.

Inductive Effect (-I) : The electronegative oxygen and nitrogen atoms of the amide functionality pull electron density from the ring.

Resonance Effect (-M) : The carbonyl group (C=O) is a strong resonance-withdrawing group. While the nitrogen atom has a lone pair that could theoretically donate into the ring (+M effect), this effect is largely negated because the lone pair is primarily delocalized onto the adjacent carbonyl oxygen. The net result is a strong deactivation of the aromatic ring.

The combined -I and -M effects of both the nitro and amide groups render the benzoyl ring significantly electron-deficient. This has two main consequences: it greatly reduces the ring's reactivity towards electrophiles and increases the acidity of the ring's protons. vaia.comresearchgate.netacs.org The benzyl group attached to the nitrogen is electronically somewhat isolated from the benzoyl ring, though it can influence the steric environment around the amide.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for EAS) |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strong Deactivation | Meta |

| -CON(CH₃)Bn (Amide) | Withdrawing (-I) | Withdrawing (-M) | Strong Deactivation | Meta |

The relative strength of electronic substituent effects generally follows the order: para > ortho > meta. researchgate.net In this molecule, the meta-positioning of the powerful nitro group ensures a profound deactivating influence across the entire ring system.

Structure Reactivity Relationship Studies of N Benzyl N Methyl 3 Nitrobenzamide Derivatives

Influence of N-Benzyl and N-Methyl Substitution on Molecular Reactivity Profiles

The presence of both a benzyl (B1604629) and a methyl group on the amide nitrogen atom creates a tertiary amide, which has distinct reactivity characteristics compared to primary or secondary amides. These substituents exert both steric and electronic effects that modulate the reactivity of the carbonyl group.

The N,N-disubstituted nature of the amide in N-benzyl-N-methyl-3-nitrobenzamide introduces significant steric hindrance around the carbonyl carbon. This bulkiness can impede the approach of nucleophiles, potentially slowing the rate of nucleophilic acyl substitution reactions, such as hydrolysis. nih.govacs.org The reactivity of the amide C-N bond can also be influenced by these substituents. For instance, studies on related benzamides show that the nature of the N-substituent is critical for reactions involving C-N bond cleavage. rsc.org

Electronically, the methyl group is a weak electron-donating group, while the benzyl group's influence is more complex. The reactivity of tertiary benzamides can be harnessed in specific synthetic transformations. For example, the directed ortho-lithiation of N,N-dialkyl benzamides, followed by reaction with electrophiles, is a known strategy, indicating that the N-substituents play a role in directing reactivity on the aromatic ring under certain conditions. nih.gov

| Amide Type | N-Substituents | General Effect on Carbonyl Reactivity | Controlling Factors |

|---|---|---|---|

| Primary Benzamide (B126) | -H, -H | Generally more reactive towards hydrolysis than tertiary amides. | Minimal steric hindrance. |

| Secondary Benzamide | -H, -Alkyl/Aryl | Reactivity is intermediate; capable of hydrogen bond donation. | Moderate steric hindrance. |

| Tertiary Benzamide (e.g., this compound) | -Methyl, -Benzyl | Generally less reactive towards simple nucleophilic acyl substitution. | Significant steric hindrance; no N-H for hydrogen bond donation. nih.govacs.org |

Positional Effects of the Nitro Group on Electronic Distribution and Reaction Pathways

In this compound, the nitro group is at the meta position relative to the amide carbonyl.

Inductive Effect : From the meta position, the nitro group exerts a strong electron-withdrawing inductive effect (-I), which deactivates the entire aromatic ring towards electrophilic substitution. This effect also makes the carbonyl carbon more electrophilic and susceptible to attack by strong nucleophiles.

Resonance Effect : The resonance effect (-R) of a nitro group is most pronounced when it is in the ortho or para position, where it can directly delocalize the ring's π-electrons. In the meta position, this direct resonance interaction with the carbonyl group is absent. However, it still strongly deactivates the ring.

Studies on substituted nitroaromatics confirm that the electron-attracting ability of the nitro group significantly impacts the molecule's properties. researchgate.net The position of the nitro group can alter the electronic properties and, consequently, the biological activity of benzamide derivatives. For example, research on related nitro-containing compounds shows that moving a nitro group from the para- to the meta-position can alter steric and electronic factors, influencing interactions with biological targets. nih.govsmolecule.com The electrochemical properties of nitro-substituted benzimidazoles, which are structurally related, have been shown to be highly dependent on the position of the nitro group and the nature of other substituents on the aryl ring. unibo.it

| Nitro Group Position | Primary Electronic Effect on Carbonyl | Effect on Aromatic Ring | Example Compound |

|---|---|---|---|

| ortho (2-nitro) | Strong -I and -R effects; increased electrophilicity. Potential for intramolecular interactions. | Strong deactivation towards electrophilic substitution. | N-benzyl-N-methyl-2-nitrobenzamide |

| meta (3-nitro) | Strong -I effect; increased electrophilicity. | Strong deactivation towards electrophilic substitution. nih.gov | This compound |

| para (4-nitro) | Strong -I and -R effects; strong increase in electrophilicity. | Strong deactivation towards electrophilic substitution. smolecule.com | N-benzyl-N-methyl-4-nitrobenzamide nih.gov |

Rational Design Principles for Modulating Chemical Reactivity through Structural Modifications

The principles of rational design can be applied to this compound to systematically modify its reactivity for specific applications, such as in the development of enzyme inhibitors or as a chemical probe. mdpi.comresearchgate.net This involves making targeted structural changes based on the understanding of the effects discussed previously.

Modification of the Nitro Group : The potent electron-withdrawing nature of the nitro group can be modulated by changing its position (ortho, meta, para) or by replacing it entirely. nih.gov Substituting it with a weaker electron-withdrawing group (e.g., a halogen) or an electron-donating group (e.g., methoxy) would fundamentally alter the electronic character of the benzoyl moiety, thereby changing the reactivity of both the ring and the carbonyl group. nih.govnih.gov

Alteration of N-Substituents : The steric and electronic environment of the amide can be fine-tuned by changing the N-benzyl and N-methyl groups. Replacing the methyl group with a larger alkyl group would increase steric hindrance. Swapping the benzyl group for other aryl or alkyl groups could modulate both steric bulk and electronic properties, which can be a key strategy in designing molecules with specific biological activities. nih.gov

Substitution on the Aromatic Rings : Introducing additional substituents on either the benzoyl or the N-benzyl ring offers another layer of control. For instance, adding an electron-donating group to the benzoyl ring could counteract the effect of the nitro group, while adding substituents to the N-benzyl ring could influence solubility or introduce new interaction points without directly altering the reactivity of the amide carbonyl. This approach is a cornerstone of rational drug design, where modifications are made to optimize binding affinity and selectivity for a biological target. bohrium.comtandfonline.com

| Structural Modification | Rationale | Predicted Effect on Reactivity |

|---|---|---|

| Relocate nitro group from meta to para position. | Enhance the resonance-based electron withdrawal. smolecule.com | Increases the electrophilicity of the carbonyl carbon; further deactivates the ring to electrophilic attack. |

| Replace nitro group with a methoxy (B1213986) group. | Introduce a strong electron-donating group. nih.gov | Decreases the electrophilicity of the carbonyl carbon; activates the ring to electrophilic attack. |

| Replace N-methyl group with N-ethyl group. | Increase steric bulk around the amide nitrogen. | Reduces the rate of reactions sensitive to steric hindrance at the carbonyl, such as hydrolysis. acs.org |

| Introduce a chloro group on the N-benzyl ring. | Modify the electronic properties of the benzyl substituent and overall lipophilicity. ontosight.ai | Minor electronic effect on the distant carbonyl, but could significantly alter interactions with a binding site. |

Mechanistic Investigations of Chemical Processes Involving N Benzyl N Methyl 3 Nitrobenzamide

Elucidation of Reaction Pathways and Intermediate Species

The primary formation of N-benzyl-N-methyl-3-nitrobenzamide occurs through the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with N-benzylmethylamine. This pathway is a well-established method for amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.it The reaction proceeds through a distinct, multi-step mechanism involving a key intermediate species.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of N-benzylmethylamine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. youtube.com The presence of the electron-withdrawing nitro group (-NO₂) on the aromatic ring increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This initial step leads to the formation of a transient, high-energy tetrahedral intermediate. youtube.com

Reaction Pathway:

Nucleophilic Attack: The lone pair of electrons on the secondary amine (N-benzylmethylamine) attacks the carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, creating a negatively charged oxygen (an alkoxide) and a positively charged nitrogen. This species is known as a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl pi bond.

Expulsion of Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled from the molecule.

Deprotonation: The resulting species is a protonated amide. A base, typically a second equivalent of the amine or an added non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), removes the proton from the nitrogen atom. fishersci.it This final step is crucial as it neutralizes the hydrogen chloride (HCl) produced, driving the reaction to completion. fishersci.itchemguide.co.uk

3-Nitrobenzoyl chloride + N-Benzylmethylamine → [Tetrahedral Intermediate] → this compound + HCl

The HCl byproduct is immediately neutralized by a base present in the reaction mixture. Without this acid scavenger, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Transition State Analysis in Amide Formation and Subsequent Transformations

First Transition State (TS1): The rate-determining step is typically the initial nucleophilic attack of the amine on the acyl chloride. The transition state (TS1) for this step involves the partial formation of the carbon-nitrogen bond and the simultaneous partial breaking of the carbonyl carbon-oxygen pi bond. The geometry at the carbonyl carbon changes from trigonal planar towards tetrahedral. Computational methods like Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) calculations are employed to model these transition states, which are characterized by a single imaginary frequency. researchgate.netnih.gov

Second Transition State (TS2): Following the formation of the tetrahedral intermediate, the molecule passes through a second transition state (TS2) as the intermediate collapses. This transition state is characterized by the partial reformation of the C=O double bond and the partial cleavage of the carbon-chlorine bond.

The energy profile of the reaction shows the reactants passing through the high-energy TS1 to form the relatively more stable tetrahedral intermediate. This intermediate then overcomes a smaller energy barrier, passing through TS2, to form the final products, which are thermodynamically very stable. The strong electron-withdrawing effect of the 3-nitro group is expected to lower the activation energy of TS1 by increasing the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic Studies: Direct kinetic data for the formation of this compound is not published. However, based on analogous reactions, the formation from 3-nitrobenzoyl chloride and N-benzylmethylamine is expected to follow second-order kinetics, being first-order with respect to each reactant. nih.gov

Rate = k[3-nitrobenzoyl chloride][N-benzylmethylamine]

The rate constant, k, is influenced by electronic factors. The electron-withdrawing nitro group on the 3-nitrobenzoyl chloride significantly enhances the reaction rate compared to unsubstituted benzoyl chloride. This is because the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on the solvolysis of substituted benzoyl chlorides have shown that electron-withdrawing substituents favor and accelerate the addition-elimination pathway. rsc.org

| Substituent (X-C₆H₄COCl) | Hammett Constant (σ) | Relative Rate (krel) |

|---|---|---|

| 4-Methoxy | -0.27 | 0.2 |

| 4-Methyl | -0.17 | 0.5 |

| Hydrogen | 0.00 | 1 |

| 4-Chloro | +0.23 | 3.5 |

| 3-Nitro | +0.71 | >50 |

Thermodynamic Studies: The reaction to form this compound is thermodynamically highly favorable. The standard Gibbs free energy of formation (ΔG°) for the reaction is significantly negative, indicating a spontaneous and essentially irreversible process.

This favorability stems from bond energetics. The reaction involves the breaking of a relatively weak carbon-chlorine bond in the acyl chloride and a nitrogen-hydrogen bond in the protonated amine, and the formation of a very strong and stable carbon-nitrogen amide bond and hydrogen-chlorine bond (as HCl, which is then neutralized). The high stability of the amide functional group, due to resonance stabilization between the nitrogen lone pair and the carbonyl group, is a major driving force for the reaction.

| Thermodynamic Parameter | Typical Value | Implication |

|---|---|---|

| ΔH° (Enthalpy Change) | Highly Negative (<< 0 kJ/mol) | Exothermic reaction, releases heat. |

| ΔS° (Entropy Change) | Slightly Negative or near zero | Two reactant molecules form two product molecules (amide + salt). |

| ΔG° (Gibbs Free Energy) | Highly Negative (<< 0 kJ/mol) | Spontaneous and irreversible reaction. |

Computational Chemistry and Molecular Modeling of N Benzyl N Methyl 3 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Stability

Detailed quantum chemical calculations specifically for N-benzyl-N-methyl-3-nitrobenzamide are not extensively reported in the reviewed literature. Generally, for similar nitrobenzamide derivatives, Density Functional Theory (DFT) is a common method to investigate electronic structure and stability. Such calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule.

For related compounds, theoretical studies have explored how the nitro group's position on the benzene (B151609) ring influences the molecule's electronic properties and intermolecular interactions. For instance, the meta-position of the nitro group in this compound is expected to have a significant effect on the electron density distribution across the aromatic ring. However, specific values for properties like HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential for the title compound are not available in the surveyed literature.

Prediction of Spectroscopic Signatures and Conformational Analysis

Conformational analysis of this compound, which would detail the spatial arrangement of its atoms and the rotation around its single bonds, has not been the subject of specific published studies. For similar, complex amides, researchers have used NMR spectroscopy and DFT calculations to investigate rotational barriers and identify stable conformers in solution.

Theoretical predictions of spectroscopic signatures, such as ¹H and ¹³C NMR chemical shifts, and IR vibrational frequencies, are typically performed alongside quantum chemical calculations. These theoretical spectra are then compared with experimental data to validate the computed structures. While spectroscopic data for other nitrobenzamide derivatives have been computationally studied, no such specific analysis for this compound was found.

Computational Exploration of Reaction Mechanisms and Transition States

The computational exploration of reaction mechanisms involving this compound is another area with a lack of specific research. For other nitroaromatic compounds, a common reaction studied computationally is the reduction of the nitro group to an amino group, a transformation of significant interest in the synthesis of pharmaceuticals. Such studies would typically involve calculating the transition state energies to understand the reaction kinetics and propose detailed mechanisms. The influence of the N-benzyl and N-methyl substituents on the reactivity of the nitro group and the amide functionality would be a key aspect of such an investigation.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation in Research

High-Resolution Mass Spectrometry for Molecular Identification and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of N-benzyl-N-methyl-3-nitrobenzamide. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₅H₁₄N₂O₃. The theoretical exact mass of its protonated molecular ion [M+H]⁺ would be calculated to a high degree of precision, distinguishing it from other compounds with the same nominal mass. For its positional isomer, N-benzyl-N-methyl-4-nitrobenzamide, the exact mass has been calculated as 270.10044231 Da, which would be identical for the 3-nitro isomer. nih.gov

Expected fragmentation for this compound would likely involve:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds. researchgate.net

Formation of acylium ions: Cleavage of the C-N bond of the amide can generate a 3-nitrobenzoyl acylium ion (m/z 150). This ion is a prominent peak in the mass spectrum of the related 4-nitro isomer. nih.gov

Formation of a benzyl (B1604629) or tropylium (B1234903) ion: Cleavage of the bond between the carbonyl carbon and the amide nitrogen can lead to the formation of a benzyl cation (C₇H₇⁺, m/z 91) or its rearranged, more stable tropylium isomer.

Cleavage alpha to the nitrogen: Fragmentation of the N-benzyl bond could produce an ion corresponding to [M-C₇H₇]⁺.

The analysis of these fragment ions allows for the confident identification of the different structural components of the molecule.

Table 1: Predicted HRMS Data for this compound

| Attribute | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₂O₃ | |

| Molecular Weight | 270.28 g/mol | |

| Predicted Exact Mass | 270.10044 | nih.gov |

| Predicted Key Fragment (m/z) | 150 ([C₈H₆NO₃]⁺) | nih.gov |

| Predicted Key Fragment (m/z) | 91 ([C₇H₇]⁺) | libretexts.org |

| Predicted Neutral Loss | 46 (NO₂) | researchgate.net |

*Data is for the isomeric compound N-benzyl-N-methyl-4-nitrobenzamide but is expected to be analogous.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is the most powerful method for the complete structural elucidation of this compound in solution.

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms.

Aromatic Protons: The protons on the 3-nitrophenyl ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and amide groups. The substitution pattern will create a complex multiplet system. For the related compound 3-nitrobenzamide, aromatic protons are observed in this region. chemicalbook.comnih.gov

Benzyl Protons: The five protons of the benzyl group's phenyl ring will likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen will show a singlet at approximately δ 4.5-5.0 ppm.

Methyl Protons: The N-methyl (CH₃) group protons will appear as a singlet in the upfield region, likely around δ 3.0 ppm. Due to restricted rotation around the amide C-N bond at lower temperatures, it is possible to observe two distinct singlets for the methyl and benzyl protons, representing different conformational isomers (rotamers).

¹³C NMR provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-170 ppm.

Aromatic Carbons: The carbons of the two aromatic rings will resonate between δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield.

Aliphatic Carbons: The benzylic carbon (CH₂) and the methyl carbon (CH₃) will appear further upfield, typically around δ 50-55 ppm and δ 35-40 ppm, respectively.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals by revealing their correlations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference |

| Amide C=O | - | 165 - 170 | rsc.org |

| 3-Nitrophenyl CH | 7.5 - 8.5 | 120 - 135 | chemicalbook.com |

| Benzyl Phenyl CH | 7.2 - 7.4 | 127 - 129 | rsc.org |

| Aromatic Quaternary C | - | 135 - 150 | rsc.org |

| Benzyl CH₂ | 4.5 - 5.0 | 50 - 55 | rsc.org |

| N-Methyl CH₃ | ~3.0 | 35 - 40 | - |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be dominated by characteristic absorption bands.

Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected around 1650-1670 cm⁻¹. This is a characteristic peak for a tertiary amide.

Nitro (NO₂) Group Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected near 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-N Stretch: The C-N bond of the amide will show a stretching vibration in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The presence of two aromatic systems and a nitro group gives rise to characteristic absorptions.

π → π Transitions:* Intense absorption bands are expected in the UV region, typically below 300 nm, corresponding to π → π* transitions within the benzoyl and benzyl aromatic systems.

n → π Transitions:* A less intense absorption band at a longer wavelength (above 300 nm) may be observed, attributed to the n → π* transition of the nitro group and the carbonyl group.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy Type | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

| IR | Amide C=O Stretch | 1650 - 1670 | |

| IR | Asymmetric NO₂ Stretch | 1520 - 1540 | |

| IR | Symmetric NO₂ Stretch | 1340 - 1360 | |

| IR | Aromatic C-H Stretch | >3000 | - |

| UV-Vis | π → π | < 300 | |

| UV-Vis | n → π | > 300 |

X-ray Crystallography for Precise Solid-State Structural Determination and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. Although a crystal structure for this specific compound is not publicly documented, the technique would provide invaluable data if suitable crystals were grown. bohrium.commdpi.com

The analysis would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the amide and nitro groups and the dimensions of the aromatic rings. For example, the amide C-N bond length is typically around 1.33 Å.

Torsional Angles: Revealing the conformation of the molecule, particularly the rotational angles between the planes of the two aromatic rings and the amide plane.

Crystal Packing: Illustrating the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal lattice structure. This includes determining the crystal system, space group, and unit cell dimensions.

This data is crucial for understanding solid-state properties and for computational modeling studies.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment, Separation, and Quantitative Analysis

Chromatographic methods are essential for verifying the purity of this compound and for its quantification in complex mixtures. Commercial sources often guarantee a purity of >95%, which is confirmed using these techniques. keyorganics.net

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like this amide.

Method: A typical analysis would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. acs.orgwur.nl

Detection: A UV detector set to a wavelength where the compound strongly absorbs (e.g., 254 nm) would be used for detection and quantification.

Application: HPLC is used to determine the purity by separating the main compound from any starting materials, by-products, or degradation products. The peak area is proportional to the concentration, allowing for accurate quantitative analysis against a standard.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, provided the compound has sufficient thermal stability and volatility.

Method: The sample is vaporized and separated on a capillary column (e.g., HP-5). The separated components then enter a mass spectrometer for detection and identification. nih.govresearchgate.net

Application: GC-MS is highly effective for identifying and quantifying volatile impurities. The resulting mass spectrum for the main peak serves as confirmation of the compound's identity, as seen with its 4-nitro isomer. nih.gov

Advanced Research Applications of N Benzyl N Methyl 3 Nitrobenzamide in Chemical Science

Utility as a Synthon in the Assembly of Complex Organic Molecules

In the strategic planning of organic synthesis, N-benzyl-N-methyl-3-nitrobenzamide serves as a versatile synthon—a building block whose structure is tailored for specific transformations. Its utility is derived from several key reactive sites within the molecule.

The 3-nitro group is a powerful electron-withdrawing feature that significantly influences the reactivity of the aromatic ring. This group can be readily reduced to a primary amine (NH₂), a transformation that opens up a vast array of subsequent chemical reactions. This newly formed amino group can act as a nucleophile or be converted into a diazonium salt, enabling the introduction of a wide variety of other functional groups. The related compound, 2-amino-N-benzyl-N-methylbenzamide, is noted as a critical intermediate in the synthesis of more complex molecules, highlighting the synthetic potential unlocked by the reduction of the nitro group.

Furthermore, the N-benzyl group can function as a protecting group for the amide nitrogen. Under specific chemical conditions, this group can be cleaved, revealing a secondary amide. This strategic deprotection is a common tactic in multi-step syntheses, allowing for controlled modifications at different stages of a molecular assembly. The combination of these features in a single molecule provides chemists with a powerful and adaptable tool for constructing intricate molecular architectures. For instance, benzylic bromide, derived from 2-methyl-6-nitrobenzoic acid, has been used as a key synthon in the synthesis of 8-hydroxy-3-arylisocoumarins. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Molecular Moiety | Transformation | Potential Product/Intermediate | Synthetic Utility |

|---|---|---|---|

| Nitro Group | Reduction (e.g., with SnCl₂ or H₂/Pd) | 3-Amino-N-benzyl-N-methylbenzamide | Introduction of a nucleophilic amino group for further functionalization. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted benzamide (B126) derivatives | Modification of the core scaffold. |

| Amide Carbonyl | Reduction (e.g., with LiAlH₄) | Benzyl(3-nitrobenzyl)methanamine | Conversion to an amine. |

| Benzyl (B1604629) Group | Hydrogenolysis | N-methyl-3-nitrobenzamide | Deprotection of the amide nitrogen. |

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

The rigid framework and reactive functional groups of this compound make it an ideal precursor for the synthesis of novel heterocyclic compounds. Research has demonstrated that analogues of this compound are effective substrates in modern catalytic reactions designed to build complex ring systems.

A significant application is in palladium-catalyzed intramolecular cyclizations. researchgate.net Studies on closely related N-(2-alkenyl)-2-iodo-3-nitrobenzamides have shown that these molecules can undergo efficient cyclization to produce 5-nitroisoquinolin-1-ones. researchgate.netresearchgate.net This type of reaction, often a variation of the Heck reaction, forms a new carbon-carbon bond, effectively constructing a new six-membered ring fused to the original benzene (B151609) ring. researchgate.net The process involves the palladium catalyst coordinating to the alkenyl group and the aryl halide, facilitating the ring-closing step. The resulting isoquinolinone core is a privileged scaffold found in many biologically active molecules. organic-chemistry.org

This strategy has been successfully applied to synthesize 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, which are potent inhibitors of the enzyme PARP-1, after the reduction of the nitro group. researchgate.netresearchgate.net The this compound structure is well-suited for similar transformations, where an appropriate substituent is present on the benzene ring to enable the cyclization.

Table 2: Heterocyclic Scaffolds from Nitrobenzamide Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-(2-alkenyl)-2-iodo-3-nitrobenzamides | Palladium-Catalyzed Intramolecular Cyclization | 4-Substituted 5-Nitroisoquinolin-1-ones | researchgate.netresearchgate.net |

| 2-Halobenzamides | Copper-Catalyzed Reaction with Sulfur | N-Substituted Benzo[d]isothiazolones | N/A |

Application as a Chemical Probe for Investigating Organic Reaction Mechanisms

While direct use of this compound as a chemical probe is not extensively documented, its structure contains features that make it highly suitable for such applications. rsc.org Chemical probes are molecules designed to interrogate biological systems or chemical reactions, and this compound's characteristics allow it to serve this purpose effectively. rsc.org

The prominent nitro group is a key feature. As a strong electron-withdrawing group, it significantly alters the electronic properties of the benzamide system. By comparing the reactivity of this compound with its non-nitrated counterpart in a given chemical transformation, researchers can gain insight into the electronic demands of the reaction mechanism. For example, if a reaction is accelerated by the presence of the nitro group, it suggests that negative charge buildup is stabilized in the transition state.

Furthermore, the nitro group can serve as a spectroscopic label. Its presence often imparts distinct signals in UV-visible or NMR spectroscopy, which can be monitored to track the progress of a reaction. The reduction of the nitro group to an amine can also be followed spectroscopically, providing a handle to study reaction kinetics. nih.gov In a related example, the covalent modification of surfaces with nitrophenyl groups derived from diazonium salts has been used to study reaction mechanisms on carbon nanotubes. researchgate.net

Contribution to the Development of Innovative Synthetic Strategies and Reagents

The use of this compound and its analogues as substrates in complex chemical reactions directly contributes to the development and refinement of innovative synthetic methods. scholaris.ca These molecules serve as testbeds for new catalytic systems and help expand the scope of known transformations.

A prime example is the advancement of palladium-catalyzed domino reactions. rsc.org The successful intramolecular cyclization of N-(2-alkenyl)-3-nitrobenzamides to form isoquinolinones demonstrates a powerful strategy for building polycyclic systems in a single step. researchgate.netnih.govclockss.org By employing substrates like this compound, chemists can explore the limits and capabilities of these catalysts, leading to the creation of more efficient and selective synthetic routes. snnu.edu.cn

The development of methods for carbene insertion into C-H bonds is another area where such molecules are valuable. liverpool.ac.uk The presence of various C-H bonds (aromatic, benzylic, methyl) and the electronically modified aromatic ring in this compound make it an interesting substrate for studying the regioselectivity and reactivity of these advanced transformations. As new reagents and catalysts are developed for C-N bond formation, molecules like this serve as crucial benchmarks for evaluating their efficacy and potential applications in the synthesis of complex nitrogen-containing molecules.

Table 3: Innovative Synthetic Strategies Involving Benzamide Analogues

| Synthetic Strategy | Description | Bond(s) Formed | Significance |

|---|---|---|---|

| Palladium-Catalyzed Intramolecular Heck Reaction | Cyclization of an aryl halide with an alkene tether. researchgate.net | C-C | Efficient construction of fused heterocyclic rings like isoquinolinones. researchgate.netorganic-chemistry.org |

| Domino Reactions | A multi-step reaction sequence where subsequent reactions occur without isolating intermediates. rsc.org | Multiple C-C, C-N | Rapid assembly of molecular complexity from simple precursors. rsc.org |

| Electrophilic Amination | Using a nitrogen source that acts as an electrophile to form a C-N bond. | C-N | Provides an alternative to traditional nucleophilic substitution for amine synthesis. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-methyl-3-nitrobenzamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting N-benzyl-N-methylamine with 3-nitrobenzoyl chloride in anhydrous dichloromethane or THF, catalyzed by a base like triethylamine to neutralize HCl byproducts . Reaction optimization focuses on temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmospheres to prevent hydrolysis. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing N-benzyl-N-methyl-3-nitrobenzamide?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.5–8.2 ppm for nitro groups, methyl groups at δ 2.3–3.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 285.11) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and nitro groups (~1520 cm) validate functional groups .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, the amide bond (C=O) typically measures ~1.23 Å, while nitro groups exhibit planarity with the benzene ring . Data collection requires crystals grown via slow evaporation (e.g., in ethanol/water mixtures), and thermal ellipsoid analysis assesses disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting) may arise from dynamic processes like restricted rotation in the amide group or tautomerism. Techniques include:

- Variable-temperature NMR : To observe coalescence of split peaks at higher temps .

- DFT Calculations : Compare experimental and computed C chemical shifts to validate conformers .

- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities .

Q. What strategies optimize the synthesis of N-benzyl-N-methyl-3-nitrobenzamide derivatives for biological activity screening?

- Methodological Answer : Rational design involves:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position of the benzyl ring to modulate lipophilicity and target binding .

- Parallel Synthesis : Using automated reactors to generate libraries of analogs with diverse N-alkyl/aryl groups .

- Bioassay Integration : Test derivatives against enzymes (e.g., proteases) or receptors (e.g., GPCRs) via fluorescence polarization or SPR assays .

Q. What challenges arise in purity analysis, and how are they addressed?

- Methodological Answer : Common issues include:

- Hygroscopicity : Store samples under nitrogen or in desiccators to prevent moisture absorption, which affects elemental analysis (C, H, N) accuracy .

- Byproduct Identification : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect unreacted acyl chloride or dimerization products .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the amide bond .

Q. How do computational methods enhance the study of N-benzyl-N-methyl-3-nitrobenzamide’s reactivity?

- Methodological Answer :

- Docking Studies : Predict binding modes with targets (e.g., kinases) using AutoDock Vina, incorporating flexible side-chain residues .

- MD Simulations : Analyze solvation effects and conformational stability over 100-ns trajectories (AMBER force field) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .

Data Contradiction and Experimental Design

Q. How should researchers interpret conflicting crystallographic and spectroscopic data on bond angles?

- Methodological Answer : Discrepancies (e.g., amide bond angle in SCXRD vs. DFT) may stem from crystal packing forces or solution-phase dynamics. Mitigation strategies:

- Multi-technique Validation : Compare XRD data with gas-phase electron diffraction or neutron crystallography .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing solid-state geometry .

Q. What experimental controls are essential in stability studies under oxidative conditions?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.